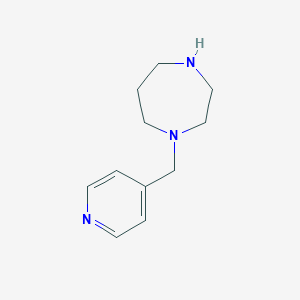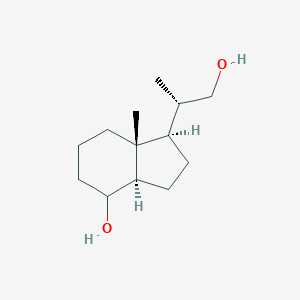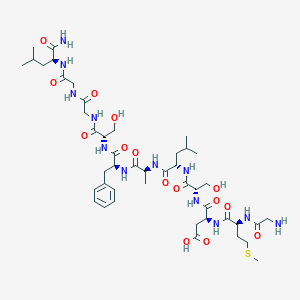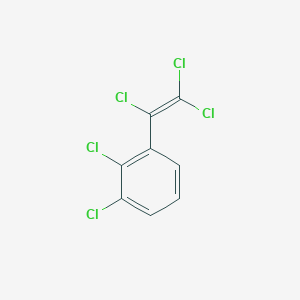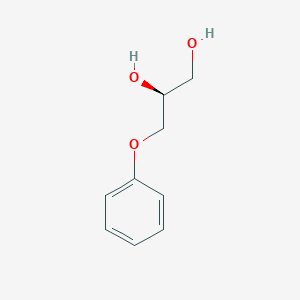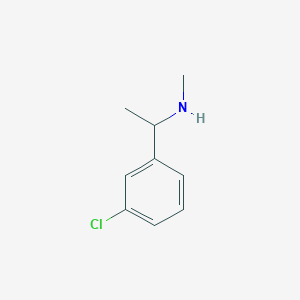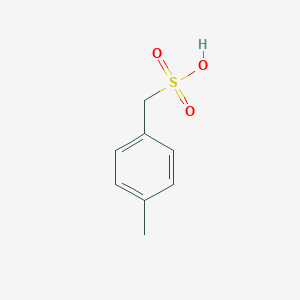
(4-methylphenyl)methanesulfonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methylphenyl)methanesulfonic acid is an organosulfur compound with the molecular formula C8H10O3S. It is a derivative of methanesulfonic acid, where the hydrogen atom of the methyl group is replaced by a 4-methylphenyl group. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenyl)methanesulfonic acid typically involves the sulfonation of toluene with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
[ \text{C}_7\text{H}_8 + \text{CH}_3\text{SO}_3\text{H} \rightarrow \text{C}8\text{H}{10}\text{O}_3\text{S} ]
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(4-methylphenyl)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfides or thiols.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols.
Applications De Recherche Scientifique
(4-methylphenyl)methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and alkylation.
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-methylphenyl)methanesulfonic acid involves its strong acidic properties, which enable it to act as a proton donor in various chemical reactions. It can activate substrates by protonation, facilitating nucleophilic attacks and other reaction mechanisms. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic Acid: The parent compound, known for its strong acidity and wide range of applications.
Toluene Sulfonic Acid: Another sulfonic acid derivative with similar properties but different reactivity due to the presence of the toluene group.
Benzenesulfonic Acid: A related compound with a benzene ring, used in similar applications but with distinct chemical behavior.
Uniqueness
(4-methylphenyl)methanesulfonic acid is unique due to the presence of the 4-methylphenyl group, which imparts specific reactivity and properties. This makes it suitable for specialized applications where other sulfonic acids may not be as effective.
Propriétés
IUPAC Name |
(4-methylphenyl)methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUKAAZJZMQJGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
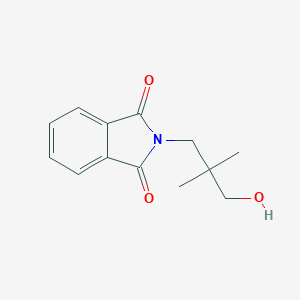
![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)
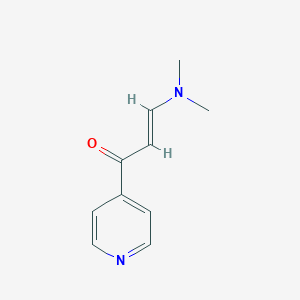
![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)
![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)
![1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B174976.png)
